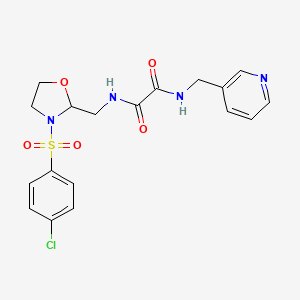

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Description

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS: 874805-37-5) is a synthetic small molecule with the molecular formula C₁₈H₁₉ClN₄O₅S and a molecular weight of 438.9 g/mol. Its structure features a central oxalamide core substituted with two distinct moieties:

- A 3-((4-chlorophenyl)sulfonyl)oxazolidin-2-ylmethyl group, contributing sulfonamide and oxazolidine functionalities.

- A pyridin-3-ylmethyl group, providing aromatic and hydrogen-bonding capabilities.

The SMILES notation (O=C(NCc1cccnc1)C(=O)NCC1OCCN1S(=O)(=O)c1ccc(Cl)cc1) highlights the connectivity of these groups .

Properties

IUPAC Name |

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O5S/c19-14-3-5-15(6-4-14)29(26,27)23-8-9-28-16(23)12-22-18(25)17(24)21-11-13-2-1-7-20-10-13/h1-7,10,16H,8-9,11-12H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSGCIAYCIGVAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxazolidin-2-yl and pyridin-3-ylmethyl moieties. These moieties are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Findings :

- The 4-chloro substituent in the target compound likely improves metabolic stability compared to the 4-methoxy analog, which may exhibit better aqueous solubility due to the polar methoxy group .

- The oxazolidine (5-membered) vs. oxazinan (6-membered) ring difference influences steric and conformational properties. Oxazinan’s larger ring could allow for better target binding in flexible enzyme pockets .

Pyridine Substitution Position

Key Findings :

- The pyridin-3-ylmethyl group in the target compound may optimize interactions with specific catalytic residues (e.g., in kinases), whereas the pyridin-4-ylmethyl analog might shift binding orientation .

Comparison with Non-Oxalamide Analogs

describes a structurally distinct compound (Example 53) featuring a pyrazolo[3,4-d]pyrimidin core and fluorinated aryl groups. This highlights the diversity in scaffold design for optimizing pharmacokinetic properties.

Biological Activity

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic compound that belongs to the class of oxazolidinones, which are known for their diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20ClN4O4S, with a molecular weight of 398.87 g/mol. The compound features an oxazolidinone ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen, and a sulfonamide group that enhances its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H20ClN4O4S |

| Molecular Weight | 398.87 g/mol |

| CAS Number | 874804-48-5 |

| Melting Point | Not available |

| Solubility | Not specified |

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis. This mechanism is similar to that of other oxazolidinones, such as linezolid, which act by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis.

Antimicrobial Properties

Research indicates that compounds in the oxazolidinone class exhibit significant antimicrobial activity against various gram-positive bacteria. The presence of the 4-chlorophenyl group may enhance the lipophilicity and overall efficacy against resistant strains.

A study conducted on related compounds highlighted their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound may have similar properties.

Anticancer Activity

In addition to antimicrobial effects, preliminary studies suggest potential anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed in vitro, particularly in breast and colon cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, although further research is necessary to elucidate these effects fully.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study evaluated various oxazolidinones against clinical isolates of MRSA. Results showed that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.

- In Vitro Cancer Studies : In a recent study, this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF7), with IC50 values indicating potent anti-proliferative effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.